molecular formula C17H23NO3 B8004116 Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate

Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate

Cat. No.: B8004116
M. Wt: 289.4 g/mol
InChI Key: WOZNRWGSSVOOFJ-GQCTYLIASA-N
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Description

Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 3-hydroxycinnamyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated through standard workup procedures, including extraction, washing, and purification by column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can participate in substitution reactions, where the tert-butyl group or the cinnamyl moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cinnamaldehyde derivatives, while reduction can produce cinnamyl alcohol derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Biological Probes: The compound can be employed as a probe to study biological processes, particularly those involving azetidine-containing molecules.

    Drug Development: Its unique structure makes it a potential candidate for drug development, especially in designing inhibitors or modulators of specific biological targets.

Medicine:

    Pharmaceutical Intermediates: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

Industry:

    Materials Science: The compound’s structural properties make it suitable for applications in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, modulating their activity. The cinnamyl moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
  • 1-Boc-3-aminoazetidine

Comparison:

  • Structural Differences: While these compounds share the azetidine core, they differ in their substituents, which can significantly impact their chemical reactivity and biological activity.
  • Unique Features: Tert-butyl 3-(3-hydroxycinnamyl)azetidine-1-carboxylate is unique due to the presence of the cinnamyl moiety, which imparts distinct electronic and steric properties, enhancing its potential applications in various fields.

Properties

IUPAC Name

tert-butyl 3-[(E)-3-(3-hydroxyphenyl)prop-2-enyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-14(12-18)8-4-6-13-7-5-9-15(19)10-13/h4-7,9-10,14,19H,8,11-12H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZNRWGSSVOOFJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C/C=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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